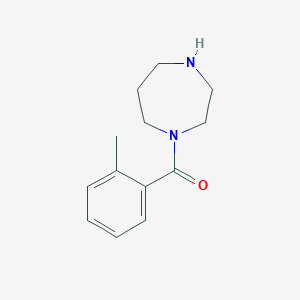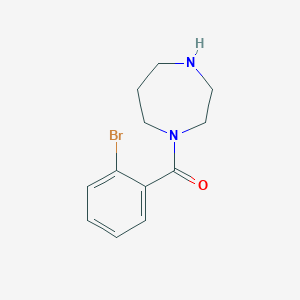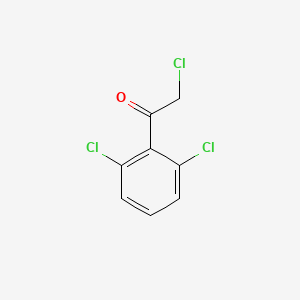
2-Chloro-1-(2,6-dichlorophenyl)ethanone
Descripción general
Descripción
“2-Chloro-1-(2,6-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H4Cl4O . It is also known as “2,6-Dichloroacetophenone” and "Ethanone, 1-(2,6-dichlorophenyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis : This compound serves as a chiral intermediate in the synthesis of antifungal agents like Miconazole and Luliconazole. Innovative biocatalytic methods have been developed for the enantioselective synthesis of these intermediates, significantly improving the yield and purity of the end products (Miao, Liu, He, & Wang, 2019); (Wei, Tang, Ni, Wang, Yi, Zhang, & Chen, 2019).
Chemical Synthesis and Drug Development : It is used in the development of various synthesis methods for pharmaceutical compounds. For example, its reduction leads to key intermediates used in the synthesis of antifungal drugs and other compounds with antimycotic activity (Sujatha, Rao, Bhagwat, & Soujanya, 2021); (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Crystallography and Structural Analysis : The compound has been studied for its crystal structure and properties, contributing to the broader understanding of molecular structures and their applications (Sundar, Reddy, Vijayakumar, Natarajan, Suresh, & Lakshman, 2011).
Computational Chemistry Studies : Its interactions with other chemicals, such as imidazole derivatives, have been computationally analyzed, contributing to the field of theoretical and computational chemistry (Erdogan & Erdoğan, 2019).
Novel Catalytic and Enzymatic Processes : Research has been conducted on developing novel catalytic and enzymatic processes using this compound, which has implications for industrial-scale chemical production and pharmaceutical synthesis (Ni, Zhang, & Sun, 2012); (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Environmental Chemistry and Photodegradation Studies : It has been a subject of study in environmental chemistry, particularly in the context of photodegradation processes, contributing to our understanding of chemical reactions under specific environmental conditions (Climent & Miranda, 1997).
Synthesis of Novel Chemical Compounds : Research has also focused on synthesizing new chemical compounds using 2-Chloro-1-(2,6-dichlorophenyl)ethanone as a starting material. These compounds have potential applications in various fields, including medicinal chemistry (Sherekar, Padole, & Kakade, 2022).
Heterocyclic Chemistry : It has been used in the synthesis of various heterocyclic compounds, contributing to advances in the field of organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been used as intermediates in the synthesis of antifungal agents , suggesting that its targets may be related to fungal pathogens.
Mode of Action
It has been reported that similar compounds can be reduced to their corresponding alcohols by ketoreductases . This suggests that 2-Chloro-1-(2,6-dichlorophenyl)ethanone may interact with its targets through a reduction reaction catalyzed by specific enzymes.
Biochemical Pathways
It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may affect pathways related to fungal growth and proliferation.
Result of Action
It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may have antifungal effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(2,6-dichlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with short-chain dehydrogenase/reductase enzymes, which are involved in the reduction of ketones to alcohols . This interaction is crucial for the synthesis of certain antifungal agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the permeability of cell membranes, thereby affecting the mass transfer rate and solubility of certain compounds . These changes can have significant implications for cellular function and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations . Toxicity studies have shown that high doses can lead to significant adverse effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is reduced to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol by specific dehydrogenase/reductase enzymes, which are crucial for the synthesis of antifungal agents . These interactions highlight the compound’s role in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and permeability . These factors determine how the compound is taken up and distributed within cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-chloro-1-(2,6-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSOXPYZEQTVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


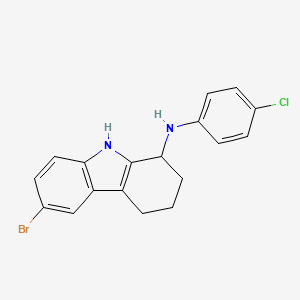
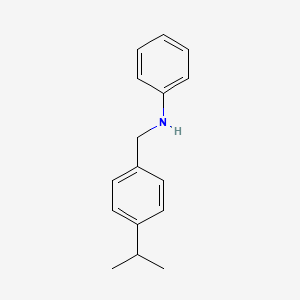

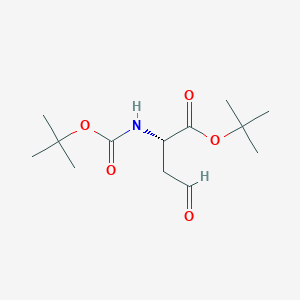

![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)


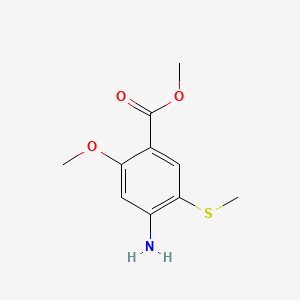
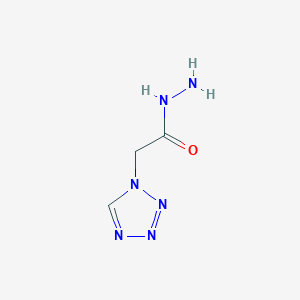

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
